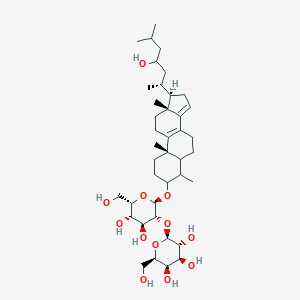

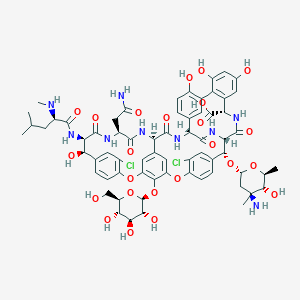

![molecular formula C15H15NO5S B040399 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-46-3](/img/structure/B40399.png)

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid" is a chemical compound researched for its synthesis, molecular structure, and various properties. It is related to other compounds, such as 2-carboxy-4-methoxyphenylacetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, which have been studied in the context of organic chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis process of compounds related to 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid often involves multi-step reactions. For example, 2-carboxy-4-methoxyphenylacetic acid is prepared through sulfonation, alkali fusion, and methylation reactions from 2-carboxyphenylacetic acid, achieving an average overall yield of 70.63% in three reactions (Dai Shi-gang, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-bromo-4-methoxyphenyl)acetic acid, shows specific geometric features. For instance, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring, indicating distinct electronic and steric interactions (I. Guzei et al., 2010).

Chemical Reactions and Properties

Compounds like 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid are involved in various chemical reactions. For example, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] reacts with a variety of amines and amino acid esters, indicating its reactivity and potential for synthesis applications (R. Hosmane et al., 1990).

Physical Properties Analysis

The physical properties of these compounds are characterized by solid-phase peptide synthesis techniques and other analytical methods. These methods help understand the solubility, stability, and physical form of the compound (K. Hojo et al., 2004).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are key aspects of these compounds. For instance, the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid was studied in aqueous solutions, revealing rapid degradation and a mechanism involving hydrolysis and isomerization (D. Pretzer & A. Repta, 1987).

Wissenschaftliche Forschungsanwendungen

Application 3: Pyrrolidine Derivatives

- Summary of the Application : This compound is used in the synthesis of pyrrolidine derivatives, which are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .

- Methods of Application or Experimental Procedures : The compounds were synthesized and then assessed for their biological activity. A molecular modeling study was also conducted for some compounds .

- Results or Outcomes : The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

I also found a supplier for “2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid” which might be useful if you’re planning to conduct your own research .

Application 4: Protecting Groups in Organic Synthesis

- Summary of the Application : This compound is used as a protecting group in organic synthesis. Protecting groups are used to suppress unwanted side reactions, especially when more than one functional group is present .

- Methods of Application or Experimental Procedures : The compound is added to the double bond of an unsaturated ether in the presence of an acid catalyst .

- Results or Outcomes : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

I also found a supplier for “2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid” which might be useful if you’re planning to conduct your own research .

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNBBRUKSKERPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333327 |

Source

|

| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid | |

CAS RN |

117309-46-3 |

Source

|

| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

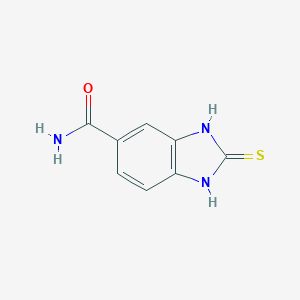

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

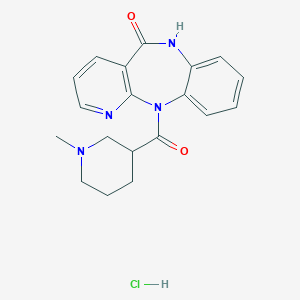

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

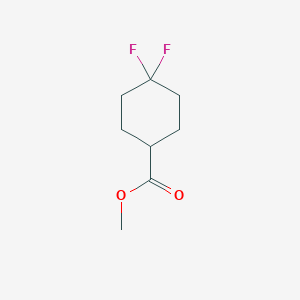

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)